molecular formula C8H12O4 B1149418 Ethyl 2-acetyl-3-hydroxy-2-butenoate CAS No. 1830-94-0

Ethyl 2-acetyl-3-hydroxy-2-butenoate

Cat. No.: B1149418
CAS No.: 1830-94-0
M. Wt: 172.18 g/mol
InChI Key: XTKVCFFCPAEWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-3-hydroxy-2-butenoate is an organic compound with the molecular formula C8H12O4. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-3-hydroxy-2-butenoate can be synthesized through the esterification of 2-acetyl-3-hydroxy-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-hydroxy-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-3-hydroxy-2-butenoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetyl-3-hydroxy-2-butenoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1830-94-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-acetyl-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h9H,4H2,1-3H3

InChI Key

XTKVCFFCPAEWEC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C(C)O)C(=O)C

Canonical SMILES

CCOC(=O)C(=C(C)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.